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Compound of Interest

Compound Name: (R)-Carvedilol-d4

Cat. No.: B12402821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, is a

cornerstone in the management of cardiovascular diseases. It is available in two primary oral

dosage forms: immediate-release (IR) and controlled-release (CR). This guide provides an in-

depth, objective comparison of these formulations, supported by experimental data, to assist

researchers and drug development professionals in understanding their respective

performance characteristics.

Executive Summary
The primary distinction between the two formulations lies in their dosing frequency and

pharmacokinetic profiles. Carvedilol IR requires twice-daily administration, while the CR

formulation is designed for once-daily dosing, which can potentially improve patient adherence.

[1][2] Pharmacokinetic studies demonstrate that while the overall drug exposure (AUC) is

equivalent between the two formulations, the CR version exhibits a delayed time to maximum

plasma concentration (Tmax).[1][2][3] Despite these differences in release profiles, both

formulations have been shown to provide comparable therapeutic effects, including sustained

beta-1 adrenergic blockade over a 24-hour period.[1] Notably, some studies suggest a lower

incidence of certain adverse events, such as dizziness and headache, with the CR formulation.

[1]
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The following tables summarize the key quantitative data from comparative studies of Carvedilil

IR and CR formulations.

Table 1: Pharmacokinetic Parameters of Immediate-Release vs. Controlled-Release Carvedilol

Parameter
Carvedilol IR
(Immediate-
Release)

Carvedilol CR
(Controlled-
Release)

Key Findings

Dosing Frequency Twice-daily[1] Once-daily[1]

CR formulation offers

a more convenient

dosing regimen.

Bioavailability Reference
~85% of IR

formulation[4]

Dosage strengths of

CR are adjusted to

account for this

difference.

Time to Cmax (Tmax) ~1-2 hours

Delayed by ~3-3.5

hours compared to

IR[1][2][3]

Reflects the extended-

release properties of

the CR formulation.

Max. Concentration

(Cmax)

Equivalent to CR at

steady state[3][5]

Equivalent to IR at

steady state[3][5]

Peak plasma

concentrations are

comparable with

corresponding doses.

Area Under the Curve

(AUC)

Equivalent to CR[2][3]

[5]

Equivalent to IR[2][3]

[5]

Overall drug exposure

is similar between the

two formulations.

Trough Concentration

(Cmin)
Equivalent to CR[3] Equivalent to IR[3]

Minimum plasma

concentrations are

maintained at

comparable levels.

Peak-to-Trough

Fluctuation
Similar to CR[3] Similar to IR[3]

Both formulations

provide consistent

drug levels over the

dosing interval.
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Table 2: Comparative Dosing Equivalents

Carvedilol IR (Twice-Daily) Carvedilol CR (Once-Daily)

3.125 mg 10 mg

6.25 mg 20 mg

12.5 mg 40 mg

25 mg 80 mg

Source:[3][5]

Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of

Carvedilol IR and CR formulations.

Bioequivalence and Pharmacokinetic Studies
Objective: To compare the rate and extent of absorption of Carvedilol from IR and CR

formulations.

Study Design: Typically, a randomized, open-label, single-dose, two-period, two-sequence

crossover design is employed in healthy volunteers.[6][7][8] A washout period of at least 7 days

is maintained between the two treatment periods.[6]

Procedure:

Subject Recruitment: Healthy adult volunteers, typically between 18 and 55 years of age, are

enrolled.[9]

Drug Administration: Subjects are randomly assigned to receive a single oral dose of either

the test formulation (e.g., Carvedilol CR) or the reference formulation (e.g., Carvedilol IR).

Blood Sampling: Blood samples are collected at predetermined time points before and after

drug administration (e.g., pre-dose, and at various intervals up to 24 or 48 hours post-dose).

[6]
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Plasma Analysis: Plasma concentrations of Carvedilol (and its enantiomers, R(+) and S(-))

are determined using a validated analytical method, such as high-performance liquid

chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[6]

Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the

plasma concentration-time data: Cmax, Tmax, AUC (from time zero to the last measurable

concentration and extrapolated to infinity), and elimination half-life (t1/2).

Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals

(CIs) for the geometric mean ratios (test/reference) of Cmax and AUC, which should fall

within the regulatory acceptance range (typically 80-125%).[6]

In Vitro Dissolution Testing
Objective: To characterize and compare the in vitro release profiles of Carvedilol from IR and

CR formulations.

Apparatus: USP Apparatus 1 (basket) or 2 (paddle) is commonly used.[10][11]

Immediate-Release (IR) Tablet Dissolution Protocol:

Dissolution Medium: 900 mL of 0.1N hydrochloric acid (HCl) or simulated gastric fluid without

enzymes is often used to simulate stomach conditions.[10][11] Other media such as

phosphate buffer at pH 6.8 may also be utilized.[10]

Apparatus: USP Apparatus 2 (paddle).

Rotation Speed: 50 rpm.[10][11]

Temperature: 37 ± 0.5°C.

Sampling Times: Samples are withdrawn at frequent intervals (e.g., 5, 10, 15, 20, 30, 45, and

60 minutes) to capture the rapid release profile.[11]

Analysis: The amount of dissolved Carvedilol is quantified using a validated UV-Vis

spectrophotometric or HPLC method.

Controlled-Release (CR) Capsule Dissolution Protocol:
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Dissolution Medium: A two-stage dissolution medium is often employed to simulate the

transit through the gastrointestinal tract. For example, 1000 mL of 0.1N HCl for the first 2

hours, followed by a change to a pH 6.8 citric-phosphate buffer containing a surfactant (e.g.,

1% sodium lauryl sulfate, SLS) for the remaining duration (up to 22 hours).[12][13]

Apparatus: USP Apparatus 1 (basket).

Rotation Speed: 100 rpm.[12][13]

Temperature: 37 ± 0.5°C.

Sampling Times: Samples are collected at multiple time points over an extended period (e.g.,

1, 2, 4, 8, 12, and 24 hours) to characterize the controlled-release profile.[14]

Analysis: Quantification of dissolved Carvedilol is performed using a validated analytical

method.

Mandatory Visualization
The following diagrams illustrate key aspects of Carvedilol's mechanism of action and the

comparative drug release profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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